molecular formula C12H20O2 B13642748 2-(Ethoxymethylene)-4-propylcyclohexan-1-one

2-(Ethoxymethylene)-4-propylcyclohexan-1-one

Cat. No.: B13642748
M. Wt: 196.29 g/mol
InChI Key: TWROORKVRATPPY-LUAWRHEFSA-N
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Description

2-(Ethoxymethylene)-4-propylcyclohexan-1-one is an organic compound with a unique structure that includes an ethoxymethylene group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylene)-4-propylcyclohexan-1-one typically involves the reaction of 4-propylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylene)-4-propylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the ethoxymethylene group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxymethylene)-4-propylcyclohexan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylene)-4-propylcyclohexan-1-one involves its interaction with specific molecular targets. The ethoxymethylene group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxymethylene)malononitrile: A compound with similar reactivity but different applications.

    2-(Ethoxymethylene)-3-oxo esters: These compounds share the ethoxymethylene group and exhibit similar chemical behavior.

Uniqueness

2-(Ethoxymethylene)-4-propylcyclohexan-1-one is unique due to its cyclohexanone ring and propyl substituent, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(2Z)-2-(ethoxymethylidene)-4-propylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-3-5-10-6-7-12(13)11(8-10)9-14-4-2/h9-10H,3-8H2,1-2H3/b11-9-

InChI Key

TWROORKVRATPPY-LUAWRHEFSA-N

Isomeric SMILES

CCCC1CCC(=O)/C(=C\OCC)/C1

Canonical SMILES

CCCC1CCC(=O)C(=COCC)C1

Origin of Product

United States

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